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Compound of Interest

1-(3-
Compound Name:
Diethylaminopropyl)Piperazine

cat. No.: B1301069

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected spectral
characteristics and general analytical methodologies for 1-(3-Diethylaminopropyl)Piperazine.
As of the latest search, specific experimental spectral data (*H NMR, 13C NMR, MS, IR) for this
compound is not readily available in public databases. The information presented herein is
based on established principles of organic spectroscopy and data from analogous structures.

Introduction

1-(3-Diethylaminopropyl)Piperazine is a diamine derivative with potential applications in
pharmaceutical and chemical research. Its structure, featuring a piperazine ring, a diethylamino
group, and a propyl linker, gives rise to a distinct spectral fingerprint. This guide outlines the
probable spectral data and the experimental protocols for its determination.

Chemical Structure:
Molecular Formula: C11H2sN3[1]

Molecular Weight: 199.34 g/mol [1]

Predicted and Expected Spectral Data
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Due to the absence of specific experimental data, this section details the predicted and
expected spectral characteristics based on the molecule's functional groups and data from
similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a compound.[2] For 1-(3-
Diethylaminopropyl)Piperazine, electrospray ionization (ESI) would be a suitable method.

Table 1: Predicted Mass Spectrometry Data[3]

Adduct Predicted m/z
[M+H]* 200.21213
[M+Na]* 222.19407
[M-H]~ 198.19757
[M+NHa]* 217.23867
[M+K]* 238.16801
[M]* 199.20430

Note: These values are computationally predicted and await experimental verification.

Expected Fragmentation: The molecule is expected to fragment via cleavage of the C-C and C-
N bonds. Common fragments would likely arise from the loss of the diethylamino group, the
propyl chain, or cleavage within the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum will show signals corresponding to the different proton environments in
the molecule. The chemical shifts are influenced by the electronegativity of the adjacent
nitrogen atoms.
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Table 2: Expected *H NMR Spectral Data

. Expected Chemical o .
Assignment . Multiplicity Integration
Shift (ppm)

-N(CH2CHs)z (methyl

~1.0 Triplet 6H
protons)
-N(CH2CH?3)2

~2.5 Quartet 4H
(methylene protons)
-CH2-CH2-CHz- )

~1.7 Quintet 2H
(central methylene)
Piperazine-CH2-CHa- ~2.4 Triplet 2H
Diethylamino-CHz- )

~2.4 Triplet 2H
CHa-
Piperazine ring ]

~2.3-2.9 Multiplet 8H
protons
Piperazine N-H Broad singlet, variable  Singlet 1H

Note: These are estimated chemical shifts and may vary based on the solvent and other
experimental conditions.

The 3C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected 3C NMR Spectral Data
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Assignment Expected Chemical Shift (ppm)
-N(CH2CHs)2 (methyl carbons) ~12

-N(CH2CHs)2 (methylene carbons) ~47

-CHz2-CH2-CHz2- (central carbon) ~25

Piperazine-CH2-CH2- ~57

Diethylamino-CH2-CHa- ~53

Piperazine ring carbons ~46, ~55

Note: These are estimated chemical shifts and are influenced by the solvent and experimental

setup.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 4: Expected IR Absorption Bands

. Expected Absorption .
Functional Group - ( 1 Intensity
ange (cm~

N-H Stretch (secondary amine) 3350 - 3310 Weak-Medium
C-H Stretch (aliphatic) 3000 - 2850 Strong

N-H Bend (secondary amine) 1580 - 1490 Variable

C-N Stretch 1250 - 1020 Medium

Note: The absence of a carbonyl (C=0) peak around 1700 cm~! would be a key identifying
feature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.
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Sample Preparation

 NMR Spectroscopy: The sample (typically 5-10 mg) should be dissolved in a deuterated
solvent (e.g., CDCIs, D20, or DMSO-ds) in a 5 mm NMR tube. The choice of solvent is
critical and can affect chemical shifts.

e Mass Spectrometry: For ESI-MS, the sample is typically dissolved in a mixture of volatile
organic solvents like methanol or acetonitrile and water to a concentration of about 1 mg/mL.
[4] Further dilution to the pg/mL or ng/mL range is often necessary.

» IR Spectroscopy: As 1-(3-Diethylaminopropyl)Piperazine is a liquid, a neat spectrum can
be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal resolution.

e 1H NMR: A standard proton experiment is performed. Key parameters to set include the
number of scans, relaxation delay, and spectral width.

» 13C NMR: A proton-decoupled *3C experiment is standard. A larger number of scans is
typically required due to the lower natural abundance of 13C.

e Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

e Mode: Data can be acquired in both positive and negative ion modes to observe different
adducts.

e Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Procedure: A background spectrum of the empty sample compartment is recorded first.
Then, the sample is placed in the beam path, and the sample spectrum is acquired. The
instrument software automatically subtracts the background to produce the final spectrum.
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Data Interpretation Workflow

The following diagram illustrates a typical workflow for the spectral analysis and structure

elucidation of an organic compound like 1-(3-Diethylaminopropyl)Piperazine.
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Caption: Workflow for Spectral Analysis of an Organic Compound.

Conclusion
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While experimental spectral data for 1-(3-Diethylaminopropyl)Piperazine is not currently
available in the public domain, a comprehensive analysis of its structure allows for the
prediction of its key spectral features. The methodologies outlined in this guide provide a robust
framework for researchers to acquire and interpret the necessary data for the unambiguous
identification and characterization of this compound. The combined application of MS, NMR,
and IR spectroscopy will be essential for confirming its molecular structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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